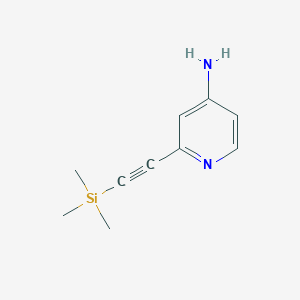

2-((Trimethylsilyl)ethynyl)pyridin-4-amine

説明

2-((Trimethylsilyl)ethynyl)pyridin-4-amine is a pyridine derivative featuring a trimethylsilyl-protected ethynyl group at position 2 and an amino group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and pharmaceutical chemistry due to its alkyne functionality and steric protection offered by the trimethylsilyl group .

特性

IUPAC Name |

2-(2-trimethylsilylethynyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2Si/c1-13(2,3)7-5-10-8-9(11)4-6-12-10/h4,6,8H,1-3H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIUOOOAJWBBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trimethylsilyl)ethynyl)pyridin-4-amine typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling method used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere, usually under nitrogen or argon gas .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反応の分析

Types of Reactions

2-((Trimethylsilyl)ethynyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

科学的研究の応用

2-((Trimethylsilyl)ethynyl)pyridin-4-amine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-((Trimethylsilyl)ethynyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl moiety provides a site for further functionalization, making the compound a versatile scaffold for the development of new molecules .

類似化合物との比較

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Solubility : Methoxy-substituted analogs (e.g., 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine) show improved solubility in polar solvents compared to chlorinated or unsubstituted derivatives .

- Crystallinity : Analogous pyridinamines (e.g., 4-Ethoxypyridin-2-amine) form hydrogen-bonded dimers in crystal structures, suggesting similar packing behavior for the reference compound .

生物活性

2-((Trimethylsilyl)ethynyl)pyridin-4-amine, with the CAS number 667932-22-1, is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow it to function as an intermediate in complex organic reactions and potentially exhibit biological activity relevant to therapeutic applications.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a trimethylsilyl group and an ethynyl moiety. This configuration enhances its reactivity and solubility in organic solvents, making it suitable for multiple synthetic applications. The molecular formula is C10H13N, and its IUPAC name is this compound.

Biological Activity

Research into the biological activity of this compound indicates potential in several areas:

Enzyme Inhibition

The compound may interact with specific enzymes critical for various biological processes. Research indicates that similar compounds can act as inhibitors of enzymes involved in metabolic pathways or signal transduction. For example, the presence of the ethynyl group may enhance binding affinity to enzyme active sites, potentially leading to significant biological effects .

The exact mechanism of action for this compound remains to be fully elucidated. However, based on its structure:

- Covalent Interactions : The trimethylsilyl group can facilitate covalent interactions with nucleophilic sites on proteins or nucleic acids.

- Receptor Modulation : The compound may modulate receptor activity by mimicking natural substrates or ligands.

Case Studies and Research Findings

- Antiviral Studies : A study conducted on pyridine derivatives indicated that certain modifications could lead to enhanced antiviral activity against Hepatitis C virus (HCV). While direct studies on this compound are lacking, its structural similarity suggests it could exhibit comparable effects .

- Enzyme Inhibition : Research on related compounds has demonstrated that modifications at the pyridine ring can significantly affect enzyme inhibition profiles. For example, derivatives have shown promise in inhibiting enzymes involved in cancer cell proliferation .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-((Trimethylsilyl)ethynyl)pyridin-4-amine?

A common approach involves Sonogashira coupling between a halogenated pyridine precursor (e.g., 2-chloro-4-aminopyridine) and trimethylsilylacetylene, catalyzed by palladium/copper complexes under inert conditions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product . Alternative routes may involve silylation of pre-formed ethynylpyridines. Reaction optimization (e.g., temperature, solvent polarity) is essential to mitigate side reactions like homocoupling.

Q. How is this compound characterized using spectroscopic and analytical techniques?

- NMR : H NMR (400 MHz, CDCl) reveals pyridine ring protons (δ 6.5–8.5 ppm), ethynyl proton absence (due to silyl group), and amine protons (δ ~2.5 ppm, broad). C NMR confirms the silyl-ethynyl moiety (δ ~100–110 ppm for sp carbons) .

- IR : Peaks at ~2100 cm (C≡C stretch) and ~3350 cm (N-H stretch).

- Mass Spectrometry : Molecular ion [M+H] at m/z 225.05 (CHNSi) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages.

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential amine volatility.

- Waste Disposal : Segregate as halogen-free organic waste; consult institutional guidelines for silylated compounds .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity in cross-coupling reactions?

The trimethylsilyl (TMS) group acts as a protecting group for the ethynyl moiety, enhancing stability during storage and preventing undesired side reactions (e.g., oxidative dimerization). Prior to use in Sonogashira or click chemistry, the TMS group is typically removed via fluoride-mediated desilylation (e.g., TBAF in THF) to regenerate the terminal alkyne .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or heterogeneous catalysts (e.g., Pd/C) to optimize coupling efficiency.

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents for solubility and reaction kinetics.

- Temperature Gradients : Perform reactions at 60–100°C to assess thermal stability and byproduct formation .

Q. What are its potential applications in medicinal chemistry or materials science?

- Drug Discovery : The pyridine-amine scaffold is a common pharmacophore in kinase inhibitors. The ethynyl group enables modular derivatization via click chemistry for library synthesis .

- Materials Science : The TMS-ethynyl group can serve as a precursor for carbon-rich polymers or metal-organic frameworks (MOFs) via alkyne polymerization or coordination chemistry .

Q. How can computational methods aid in predicting its reactivity or binding interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。